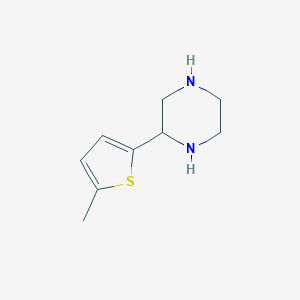
2-(5-Methylthiophen-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylthiophen-2-yl)piperazine is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylthiophen-2-yl)piperazine is a compound that has garnered attention in various scientific research domains due to its unique chemical structure and potential biological activities. This article explores the applications of this compound across different fields, including medicinal chemistry, pharmacology, and materials science.
Antidepressant Activity
One of the notable applications of this compound is its potential as an antidepressant. Research indicates that compounds with piperazine structures can interact with serotonin receptors, which are crucial in mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperazine exhibit significant activity as serotonin receptor modulators, suggesting that this compound may also possess similar effects.
Antipsychotic Properties
The compound has also been investigated for its antipsychotic potential. A study highlighted the importance of piperazine derivatives in treating schizophrenia by acting on dopamine receptors. The unique substitution pattern of this compound may enhance its affinity for these receptors, making it a candidate for further exploration in antipsychotic drug development.
Anticancer Activity
Recent studies have explored the anticancer properties of various piperazine derivatives. Research published in Cancer Letters indicated that certain piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific structure of this compound could be optimized to enhance its efficacy against cancer cells.
Neuropharmacology
In neuropharmacology, this compound has been studied for its effects on neurotransmitter systems. Its ability to modulate serotonin and dopamine pathways positions it as a potential therapeutic agent for neurological disorders such as depression and anxiety disorders. Studies suggest that compounds like this one can influence synaptic transmission and neuroplasticity, which are critical for cognitive function.
Analgesic Effects
The analgesic properties of piperazine derivatives have been documented, with some studies indicating that they may act on opioid receptors or other pain pathways. The specific interactions of this compound with these receptors warrant further investigation to determine its potential as a pain management agent.
Polymer Chemistry
In materials science, piperazine derivatives have been utilized in the synthesis of novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could potentially improve their mechanical strength and thermal stability due to the unique interactions between the thiophene group and the polymer backbone.
Conductive Materials
The electrical properties of materials can be significantly altered by introducing conductive organic compounds. Research has shown that thiophene-containing compounds can enhance the conductivity of organic semiconductors. Thus, this compound may find applications in developing organic electronic devices such as sensors and transistors.
Eigenschaften
CAS-Nummer |
111760-40-8 |
|---|---|
Molekularformel |
C9H14N2S |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3 |
InChI-Schlüssel |
KYIBRJUMJFHEGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CNCCN2 |
Kanonische SMILES |
CC1=CC=C(S1)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















